MglA protein - 123211-93-8

MglA protein

Catalog Number: EVT-1510325
CAS Number: 123211-93-8
Molecular Formula: C12H11F3O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MglA is primarily studied in Myxococcus xanthus, a model organism for studying bacterial behavior and development. This protein has been classified as a member of the GTP-binding protein family, which is known for its role in signal transduction and regulation of various cellular activities .

Synthesis Analysis

Methods of Synthesis

The synthesis of MglA protein can be analyzed through various experimental techniques, including ribosome profiling and quantitative modeling. Ribosome profiling provides insights into translation initiation and codon translation rates, which are essential for understanding how MglA is synthesized within the cell .

Technical Details:

  • Ribosome Profiling: This method involves isolating ribosome-protected mRNA fragments to determine the rate of translation at specific codons. It allows researchers to quantify the synthesis rates of proteins like MglA by analyzing ribosome occupancy on mRNA transcripts .
  • Chemical Kinetic Methods: These analytical approaches utilize steady-state assumptions to derive translation rate parameters without extensive simulations, making them efficient for studying protein synthesis dynamics .
Molecular Structure Analysis

Structure of MglA

The molecular structure of MglA protein includes three conserved sequence motifs typical of GTP-binding proteins. These motifs are crucial for its function in binding nucleotides and facilitating conformational changes necessary for its regulatory role in motility .

Data on Structure

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into the conformation of MglA when bound to guanosine triphosphate or guanosine diphosphate. Such studies reveal how nucleotide binding influences the protein's activity and interaction with other cellular components .

Chemical Reactions Analysis

Reactions Involving MglA

MglA participates in several biochemical reactions that are integral to bacterial motility. It interacts with other proteins within the motility complex, influencing their assembly and function.

Technical Details:

  • Protein-Protein Interactions: Bacterial two-hybrid systems can be employed to study interactions between MglA and other proteins involved in motility, such as SspA. These interactions are critical for the formation of functional motility complexes that enable gliding movement .
  • GTP Hydrolysis: The conversion between guanosine triphosphate and guanosine diphosphate is central to MglA's function, affecting its ability to regulate cellular processes related to movement.
Mechanism of Action

Process Overview

MglA operates by cycling between active (GTP-bound) and inactive (GDP-bound) states, which allows it to regulate the assembly of motility structures within Myxococcus xanthus. When bound to GTP, MglA interacts with the actin-like protein MreB, linking it to the motility machinery and facilitating movement .

Data Supporting Mechanism

Experimental evidence suggests that mutations in the mglA gene disrupt its ability to bind GTP or interact with other proteins, leading to nonmotile phenotypes. This highlights the importance of MglA's GTPase activity in maintaining proper cellular functions related to motility .

Physical and Chemical Properties Analysis

Physical Properties

MglA protein is soluble in aqueous environments typical of bacterial cytoplasm. Its stability can be influenced by factors such as temperature and pH, which are important for maintaining proper function during cellular processes.

Chemical Properties

As a GTP-binding protein, MglA exhibits specific affinities for guanosine nucleotides. Its activity is modulated by the hydrolysis of GTP, which triggers conformational changes necessary for its role in signal transduction.

Relevant Data:

  • Molecular weight: Approximately 22 kilodaltons.
  • Isoelectric point: Specific values can vary based on post-translational modifications but are typically within physiological pH ranges.
Applications

Scientific Uses

MglA protein serves as an important model for studying bacterial motility mechanisms. Its role in gliding motility makes it a target for research into microbial behavior, biofilm formation, and pathogenicity in bacteria like Francisella tularensis, where it regulates virulence factor expression .

Additionally, understanding MglA's function can contribute to broader insights into GTPase signaling pathways across various organisms, potentially informing therapeutic strategies against bacterial infections.

Introduction to MglA Protein in Myxococcus xanthus

Biological Context: Role in Bacterial Gliding Motility and Multicellular Development

MglA is a 22-kDa monomeric GTPase essential for gliding motility and multicellular development in the soil bacterium Myxococcus xanthus. As a member of the Ras GTPase superfamily, MglA functions as a molecular switch, cycling between active GTP-bound and inactive GDP-bound states to regulate complex cellular processes [1] [3] [7]. During vegetative growth, MglA orchestrates directed cell movement necessary for prey hunting and colony expansion. Under nutrient deprivation, it coordinates the aggregation of >100,000 cells into multicellular fruiting bodies, wherein cells differentiate into stress-resistant spores [1] [8] [10]. Genetic ablation of mglA results in complete loss of motility and aborted development, phenocopying double mutants lacking both adventurous (A-) and social (S-) motility systems [7] [8].

Spatiotemporal regulation of MglA is critical for its function. Immunofluorescence microscopy reveals that in stationary-phase cells, MglA associates with an MreB cytoskeletal helical track spanning the cell length [1] [3]. However, on solid surfaces (1.5% agar), it reorganizes into dynamic punctate clusters:

  • Leading pole clusters: Enriched in MglA-GTP, nucleating motility machinery assembly.
  • Lateral clusters: Function as focal adhesion complexes, remaining fixed to the substratum as cells glide forward [1] [5].This redistribution is surface-dependent; in methylcellulose (simulating S-motility conditions), MglA remains diffusely cytoplasmic, underscoring its role as an environmental sensor [3].
  • Table 1: Phenotypic Consequences of mglA Mutations in M. xanthus
    PhenotypeWild-TypeΔmglA MutantGenetic Rescue
    A-motility (1.5% agar)PresentAbsentRestored by mglA+
    S-motility (0.3% agar)PresentAbsentRestored by mglA+
    Fruiting body formationNormalAbortedPartial restoration
    Reversal frequency~8 minNoneRestored by GTPase-active Sar1
    *Saccharomyces cerevisiae Sar1 GTPase complements ΔmglA only when catalytically active [7] [9].

Dual Functionality: Regulation of Adventurous (A-) and Social (S-) Motility Systems

MglA is the master regulator of M. xanthus’s dual motility systems, which operate independently but share dependence on MglA GTPase cycling:

  • Adventurous (A-) motility: Powers individual cell movement on hard surfaces. MglA-GTP localizes to the leading pole, recruiting the AglZ scaffold protein to form focal adhesion complexes. These complexes anchor the cell to the substratum while cytoskeletal motors generate propulsion [1] [5] [9]. Disruption of MglA’s helical localization abolishes lateral cluster formation, disabling A-motility [3].

  • Social (S-) motility: Mediates group movement via type IV pili (T4P) on soft surfaces. MglA-GTP polarizes PilB/PilT ATPases to the leading pole, coordinating T4P extension/retraction [1] [10]. Crucially, methylcellulose—which induces S-motility—prevents MglA cluster formation, suggesting mutually exclusive functional states [3].

MglA’s GTPase cycle is regulated by three key partners:

  • MglB: A roadblock/LC7 dimeric protein acting as a bifunctional regulator. Its GTPase-activating protein (GAP) domain accelerates GTP hydrolysis by >100-fold via an "arginine finger" mechanism. Simultaneously, its C-terminal helix (Ct-helix) allosterically promotes GDP-GTP exchange, functioning as a guanine nucleotide exchange factor (GEF) [9].
  • RomR/RomX: A response regulator complex recruiting MglA-GTP to poles and enhancing nucleotide exchange [9] [10].
  • Frz chemosensory system: Phosphorylates RomR, triggering MglA detachment during polarity reversals [9] [10].
  • Figure 1: MglA Polarity Oscillation CycleLeading PoleMglA-GTP (recruits AglZ/PilB) → Frz signal → Detachment → Translocation → MglA-GDP at lagging pole → MglB GAP/GEF action → Relocalization to new leading pole

Evolutionary Significance of Small GTPases in Prokaryotic Polarity

MglA represents a paradigm for the functional diversification of small GTPases in prokaryotes. Phylogenomic analyses identify two prokaryotic Ras superfamily clades: the MglA family (typically encoded with mglB homologs) and the Rup family (GTPases of unknown function lacking MglB partners) [2]. MglA homologs are present in 17% of sequenced prokaryotic genomes across diverse phyla, including δ-proteobacteria (Bdellovibrio bacteriovorus) and actinobacteria (Streptomyces, Mycobacterium) [2] [9]. Key evolutionary insights include:

  • Ancient origin: Phylogenetic reconstruction suggests the last universal common ancestor (LUCA) possessed ancestral MglA- and Rup-like GTPases. Eukaryotic Ras superfamily members likely evolved via horizontal gene transfer of Rup-like proteins, as the MglA clade was lost in early eukaryotes [2].
  • Domain integration: Unlike single-domain eukaryotic Ras proteins, prokaryotic GTPases like MglA interface with bacterial-specific systems. Examples include:
  • Myxococcus: Coupling to Frz chemosensory pathways for polarity switching [9] [10].
  • Streptomyces: Embedded in "conservons" with histidine kinases for aerial hyphae regulation [2].
  • Mycobacterium: Regulating antibiotic resistance via MfpA-gyrase interactions [2].
  • Catalytic innovation: MglA homologs exhibit three distinct catalytic mechanisms:
  • Canonical (MglA-like): GAP-dependent hydrolysis using intrinsic Gln and extrinsic arginine finger.
  • SofG-like: Arg-finger independent hydrolysis.
  • Rup-like: Minimalist GTPases with uncharacterized regulators [2].
  • Table 2: Evolutionary and Functional Diversity of Prokaryotic Small GTPases
    FeatureMglA FamilyRup FamilyEukaryotic Ras
    Genomic associationLinked to mglBIsolatedLinked to diverse GAPs/GEFs
    GAP dependencyMglB roadblock/LC7Not predictedVariable (RasGAP, etc.)
    Cellular functionPolarity, motilityUnknownSignal transduction
    Catalytic mechanismGln + Arg-finger (GAP)UndefinedGln + Arg-finger (GAP)
    Phylogenetic breadthδ-Proteobacteria, ActinobacteriaUbiquitousEukaryotes

MglA’s role in bacterial polarity mirrors eukaryotic systems like Saccharomyces cerevisiae, where Cdc42 GTPase polarizes actin cytoskeletons during budding [6]. This functional conservation highlights how prokaryotes evolved Ras-like GTPases to regulate complex behaviors—cell motility, development, and division—using streamlined signaling architectures [2] [9].

Properties

CAS Number

123211-93-8

Product Name

MglA protein

Molecular Formula

C12H11F3O4

Synonyms

MglA protein

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